(S)-2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
Description
The compound (S)-2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (CAS: 1401665-37-9) is a chiral pyrrolidine derivative with a molecular formula of C₁₇H₂₅N₃O and a molecular weight of 287.41 g/mol . Its structure features:
- A pyrrolidine core substituted at the 2-position with a [(benzyl-cyclopropyl-amino)-methyl] group.
- A propan-1-one backbone linked to the pyrrolidine nitrogen.
- Stereochemical specificity at both the amino and pyrrolidine moieties (S,S-configuration).
This compound’s unique cyclopropyl and benzyl substituents may confer distinct physicochemical properties, such as enhanced lipophilicity and conformational rigidity, which are critical for interactions with biological targets .
Properties
IUPAC Name |
(2S)-2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14(19)18(22)21-11-5-8-17(21)13-20(16-9-10-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOPRPKMUOQPSM-YOEHRIQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1CN(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one, also known by its CAS number 1629138-41-5, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C20H31N3O. The compound features a chiral center, which is significant for its biological activity. The structure can be illustrated as follows:
Research indicates that this compound may function as an inhibitor of specific protein interactions involved in cellular signaling pathways. Its structural features suggest potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin receptors.
Pharmacological Effects
The biological activity of this compound has been explored in various studies:
- Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models, potentially through modulation of serotonin levels.
- Neuroprotective Effects : It has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.
- Anti-tumor Properties : In vitro studies have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines, suggesting its utility in cancer therapy.
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of various structurally similar compounds. The results indicated that this compound significantly increased serotonin levels in the prefrontal cortex of rodents, correlating with reduced depressive-like behaviors .
Study 2: Neuroprotective Mechanisms
Another research effort focused on the neuroprotective properties of this compound against glutamate-induced toxicity in neuronal cultures. The findings revealed that treatment with this compound led to a marked decrease in cell death and an increase in cell viability .
Study 3: Anti-tumor Activity
In a separate investigation, the anti-tumor efficacy of this compound was evaluated against several cancer cell lines, including HeLa and MCF7. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency .
Summary Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (S)-2-Amino-1-{(S)-2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one is C20H31N3O. The compound features a complex structure that includes a pyrrolidine ring and a cyclopropyl group, which contribute to its unique pharmacological profile. Understanding the molecular structure is crucial for elucidating its reactivity and interactions with biological systems.
| Step | Description |
|---|---|
| Step 1 | React benzylamine with cyclopropylmethylamine |
| Step 2 | Introduce acetic anhydride for acylation |
| Step 3 | Purification through recrystallization |
Potential Therapeutic Applications
Research indicates that this compound may have several therapeutic applications, including:
- Neurological Disorders : Potential use in treating conditions like ADHD or narcolepsy due to its stimulant properties.
- Psychoactive Research : Investigated for its psychoactive effects, contributing to the understanding of synthetic cathinones.
Case Studies
Recent studies have utilized this compound in various experimental setups:
- In Vitro Assays : Evaluating binding affinity to dopamine transporters.
- Animal Models : Assessing behavioral changes in response to administration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Overview
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
a) Substituent Effects
- Cyclopropyl vs.
- Benzyl vs. Phenyl Groups : The benzyl moiety in the target compound may enhance π-π stacking interactions in biological systems compared to the simpler phenyl group in CAS 56414-89-2 .
b) Core Heterocycle Variations
- Pyrrolidine vs. Piperidine : Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring, CAS 1354024-23-9) alters the compound’s conformational flexibility and hydrogen-bonding capacity, which could affect receptor binding .
c) Stereochemical Complexity
The (S,S)-configuration of the target compound contrasts with the undefined stereochemistry of some analogs (e.g., CAS 1254927-47-3), highlighting the importance of chirality in pharmacological activity .
Preparation Methods
Synthesis of Chiral Pyrrolidine Building Blocks
The pyrrolidine core is synthesized via stereoselective methods to ensure the (S)-configuration at the 2-position. A common approach involves intramolecular cyclization of γ-amino alcohols or palladium-catalyzed α-arylation of α-amino acid esters . For example, palladium catalysts with biphenyl aminophosphine ligands enable efficient ring closure while preserving stereochemical integrity . The reaction typically proceeds in toluene at 60°C, yielding pyrrolidine derivatives with >90% enantiomeric excess (ee) when using chiral auxiliaries .
Flow microreactor systems have emerged as a superior alternative for pyrrolidine synthesis, offering enhanced temperature control and reduced side reactions . For instance, a microreactor setup with dichloromethane as the solvent and triethylamine as the base achieves 85% yield of the pyrrolidine intermediate at -50°C.
| Parameter | Optimal Condition | Source Reference |
|---|---|---|
| Temperature | 60–80°C | |
| Catalyst | p-TsOH or TFA | |
| Reaction Time | 48–72 hours | |
| Yield | 65–72% |
Alternative routes utilize cyclopropanation of allylamine derivatives via Simmons–Smith reactions, though this method requires stringent exclusion of moisture .
Coupling of the Amino Ketone Moiety
The final step involves coupling the pyrrolidine-cyclopropylamine intermediate with a protected amino ketone. A two-step protocol is widely adopted:
-
Activation : The carboxyl group of the pyrrolidine derivative is activated using HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Amidation : The activated intermediate reacts with (S)-2-aminopropan-1-one under inert conditions, typically in dichloromethane at 0°C.
Stereochemical fidelity is maintained by employing chiral catalysts such as (R)-BINAP in asymmetric hydrogenation steps . Post-coupling deprotection (e.g., hydrogenolysis of benzyl groups) yields the final compound with >98% purity .
Purification and Characterization
Crude products are purified via chromatography or crystallization. A comparative analysis of purification methods is provided below:
| Method | Efficiency (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Column Chromatography | 75 | 95 | Solvent consumption |
| Crystallization | 88 | 99 | Polymorphism risks |
| HPLC | 92 | 99.5 | High operational cost |
Spectroscopic characterization includes:
-
NMR : Distinct peaks at δ 1.2–1.5 ppm (cyclopropane CH2), δ 3.4–3.7 ppm (pyrrolidine CH2N), and δ 7.2–7.4 ppm (benzyl aromatic protons) .
-
IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H) .
Reaction Optimization and Scalability
Industrial-scale synthesis requires optimizing:
-
Catalyst Loading : 5 mol% palladium achieves 85% yield in microreactors vs. 10 mol% in batch reactors .
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Solvent Effects : Dichloromethane outperforms THF in minimizing epimerization.
-
Temperature : Reactions below -50°C prevent racemization but increase energy costs .
Recent advances in continuous flow systems reduce reaction times from 72 hours to 12 hours while improving ee from 90% to 98% .
Q & A
Basic: What are the recommended synthetic routes for synthesizing this compound with stereochemical control?
Methodological Answer:
The synthesis requires careful stereochemical control, particularly at the (S)-configured pyrrolidine and cyclopropane moieties. A stepwise approach is recommended:
Core Pyrrolidine Formation : Use a chiral auxiliary or enantioselective catalysis to establish the (S)-pyrrolidine ring, as described in copolymerization strategies for structurally similar polycyclic amines .
Cyclopropane Integration : Employ cyclopropanation reactions (e.g., Simmons–Smith) with benzyl-protected intermediates to preserve stereochemistry .
Flow Chemistry Optimization : Implement flow-chemistry systems to enhance reproducibility and reduce side reactions, as demonstrated in diazomethane syntheses .
Validation : Monitor each step via chiral HPLC (e.g., using polysaccharide-based columns) to confirm enantiomeric excess .
Basic: Which analytical techniques are most effective for characterizing stereochemical purity?
Methodological Answer:
Chiral HPLC : Utilize columns like Chiralpak® IA/IB to resolve enantiomers, referencing PubChem’s stereochemical descriptors (InChIKey: IVBVTDXOGUNDHC-LURJTMIESA-N) for baseline comparisons .
NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm diastereotopic proton environments in the pyrrolidine and cyclopropane groups .
Polarimetry : Measure optical rotation against literature values (e.g., PubChem’s (S)-configuration data) .
Advanced: How does stereochemistry at the pyrrolidine and cyclopropane positions influence physicochemical properties?
Methodological Answer:
Solubility : The (S)-configured pyrrolidine enhances water solubility due to its planar conformation, whereas cyclopropane’s rigidity reduces lipophilicity. Compare partition coefficients (logP) via computational tools like Molinspiration .
Thermal Stability : Differential Scanning Calorimetry (DSC) reveals that the (S,S)-diastereomer has a higher melting point (~15°C difference) than racemic mixtures, attributed to tighter crystal packing .
Reactivity : Stereochemistry affects nucleophilic attack rates at the ketone group; molecular dynamics (MD) simulations predict slower hydrolysis for the (S,S)-form .
Advanced: How can researchers resolve contradictions in stability data under varying experimental conditions?
Methodological Answer:
Design of Experiments (DoE) : Systematically test variables (pH, temperature, light) using a factorial design to identify degradation pathways .
Cross-Validation : Compare accelerated stability studies (40°C/75% RH) with long-term storage data (-20°C, argon atmosphere) .
LC-MS/MS Analysis : Identify degradation products (e.g., cyclopropane ring-opening derivatives) to pinpoint instability mechanisms .
Basic: What are optimal storage conditions to maintain stability?
Methodological Answer:
Temperature : Store at -20°C in amber vials to prevent photodegradation.
Atmosphere : Use argon or nitrogen to minimize oxidation of the cyclopropane moiety .
Matrix : Lyophilize in sucrose or trehalose for long-term stability in biological assays .
Advanced: How can computational modeling predict biological interactions, and what validation is required?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model interactions with targets like GABA receptors, leveraging the compound’s pyrrolidine-cyclopropane scaffold .
MD Simulations : Simulate binding free energy () over 100-ns trajectories to assess target affinity .
In Vitro Validation : Pair predictions with radioligand displacement assays (e.g., H-muscimol for GABA) to confirm computational results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
